![molecular formula C11H15N3 B7809482 (1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B7809482.png)
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine
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Overview
Description
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C11H15N3 and its molecular weight is 189.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Benzimidazole derivatives have gained attention due to their antimicrobial properties. In a recent study, N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine (6a–f) was synthesized and evaluated for antibacterial activity. Among these compounds, 6f demonstrated significant activity against bacterial strains such as E. coli, S. aureus, K. pneumoniae, and P. aeruginosa . This suggests potential applications in developing new antimicrobial agents.
Bioactivity Prediction
Before experimental testing, researchers used Molinspiration software to predict the bioactivity of the synthesized compounds. Notably, compounds 6a, 6d, 6e, and 6f showed promising predicted activity . Such predictions guide further investigations and drug development.
Semiconducting Properties
Another interesting application lies in the semiconducting domain. The compound 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine exhibits semiconducting behavior. With its π-conjugated polycyclic system, it serves as a strong electron donor and can be used for n-type doping . This property is valuable in materials science and electronics.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities .
Mode of Action
Benzimidazole derivatives are known to interact with various biological targets due to their versatile structure .
Biochemical Pathways
Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVJORLNSVLOK-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.